Dicloxacillin sodium

Descripción general

Descripción

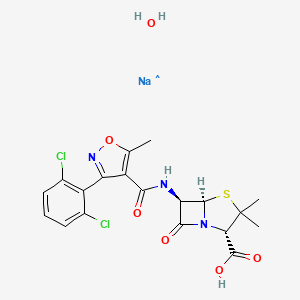

Dicloxacillin sodium monohydrate is an antibacterial agent of the isoxazolyl penicillin series . It is a penicillinase-resistant, acid-resistant semisynthetic penicillin suitable for oral administration . Each capsule for oral administration contains this compound USP monohydrate equivalent to 250 mg or 500 mg dicloxacillin (anhydrous) .

Molecular Structure Analysis

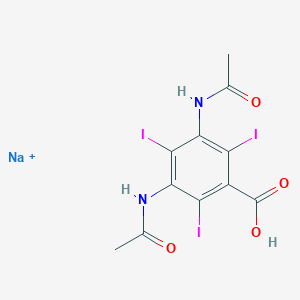

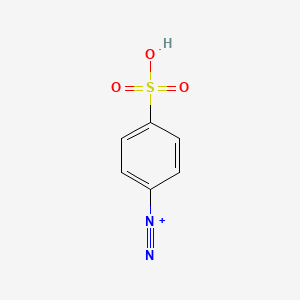

The molecular formula of this compound monohydrate is C19H18Cl2N3NaO6S . The molecular weight is 510.32 g/mol . The IUPAC name is sodium; (2 S ,5 R ,6 R )-6- [ [3- (2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylate;hydrate .Chemical Reactions Analysis

This compound binds to penicillin binding proteins (PBP) located on the inner membrane of the bacterial cell wall . It also inhibits the cross-linkage of peptidoglycan, a critical component of bacterial cell walls . This leads to the inhibition of bacterial cell wall synthesis and eventually causes cell lysis .Aplicaciones Científicas De Investigación

Actividad antibacteriana

Dicloxacillin sodium es un antibiótico semisintético de penicilina isoxazolil . Tiene actividad antimicrobiana contra una amplia variedad de bacterias grampositivas, incluidas Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumonia, Streptococcus epidermidis, Streptococcus viridans, Streptococcus agalactiae y Neisseria meningitidis .

Estudios farmacocinéticos

This compound se ha utilizado en estudios farmacocinéticos. Por ejemplo, se realizó un estudio para evaluar la seguridad y el perfil farmacocinético de la dicloxacilina después de dosis orales únicas y múltiples en voluntarios chinos sanos . El estudio encontró que la dicloxacilina fue segura y bien tolerada en los voluntarios y mostró aumentos lineales en la concentración máxima de fármaco en plasma (Cmax) y los valores correspondientes para el área bajo la curva concentración-tiempo de 0 a 10 horas (AUC 0-10 h) .

Tratamiento de infecciones

This compound se utiliza para la infección de Staphylococcus aureus resistente a la penicilina G . Se puede utilizar en el tratamiento de cocos aerobios grampositivos y tiene el efecto de anti-penicilina en una variedad de Staphylococcus aureus y Staphylococcus epidermidis .

Investigación de síntesis

Se ha realizado investigación sobre el método de síntesis de this compound . La estructura del compuesto diana se confirmó mediante 1H NMR . También se proporciona el posprocesamiento de condensación y formación de sal .

Estudios de resistencia a los medicamentos

Para reducir el desarrollo de bacterias resistentes a los medicamentos y mantener la efectividad de las cápsulas de this compound y otros medicamentos antibacterianos, deben utilizarse las cápsulas de this compound .

Evaluaciones de seguridad

Se realizaron evaluaciones de seguridad durante todo el estudio . No se reportaron eventos adversos graves. Los eventos adversos generalmente fueron leves .

Mecanismo De Acción

Target of Action

Dicloxacillin sodium primarily targets Penicillin Binding Proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .

Mode of Action

This compound exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It binds to specific PBPs located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis . This interaction with its targets results in the inhibition of cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By binding to PBPs, this compound inhibits the biosynthesis of the bacterial cell wall, disrupting the integrity of the bacterial cell and leading to cell death .

Pharmacokinetics

This compound is resistant to destruction by acid . After oral administration, its absorption is rapid but incomplete, with peak blood levels achieved in 1 to 1.5 hours . In one study, after ingestion of a single 500 mg oral dose, peak serum concentrations ranged from 10 to 17 mcg/mL for dicloxacillin . It is 97.9 ± 0.6 percent bound to serum protein, mainly albumin . This compound is rapidly excreted as unchanged drug in the urine by glomerular filtration and active tubular secretion .

Result of Action

The bactericidal activity of dicloxacillin results from the inhibition of cell wall synthesis and is mediated through dicloxacillin binding to PBPs . This leads to the death of the bacteria, effectively treating the infection .

Action Environment

Environmental factors such as the presence of other bacteria can influence the action of this compound. For example, free-living bacteria have been shown to degrade dicloxacillin, potentially reducing its efficacy . Additionally, the presence of beta-lactamases, enzymes produced by some bacteria that can inactivate penicillins, can affect the action of dicloxacillin. Dicloxacillin is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Dicloxacillin sodium exerts its effects by interacting with specific enzymes and proteins. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It inhibits bacterial cell wall synthesis, which results in the rupture of the bacterial cell wall, leakage of the cell contents, and ultimately, bacterial death . This action influences cell function by disrupting the normal cellular processes of the bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The bactericidal action of this compound results from the inhibition of cell wall synthesis and is mediated through this compound binding to PBPs .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects can change over time. It is important to periodically assess organ system functions, including renal, hepatic, and hematopoietic, during prolonged therapy . Urinalysis and determination of serum creatinine and BUN concentrations should be performed prior to and periodically during therapy .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . The dose rate and frequency should be adjusted as indicated by changes in MICs in target antimicrobial populations and as necessary to achieve and maintain an appropriate time above MIC for circumstances in the individual animal .

Metabolic Pathways

This compound is involved in the metabolic pathway of bacterial cell wall synthesis . It interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stage of bacterial cell wall synthesis .

Transport and Distribution

This compound is distributed in the body fluids . With normal doses, insignificant concentrations are found in the cerebrospinal fluid and aqueous humor. Therapeutic concentrations are found in the pleural, bile, and amniotic fluids .

Subcellular Localization

The subcellular localization of this compound is primarily at the bacterial cell wall, where it binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This localization is crucial for its function of inhibiting bacterial cell wall synthesis .

Propiedades

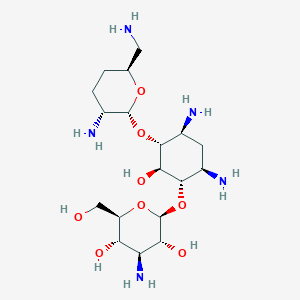

| { "Design of the Synthesis Pathway": "Dicloxacillin sodium monohydrate can be synthesized by the reaction of 6-amino penicillanic acid with 2,6-dichloro benzene acetyl chloride followed by reaction with sodium hydroxide.", "Starting Materials": [ "6-amino penicillanic acid", "2,6-dichloro benzene acetyl chloride", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 6-amino penicillanic acid is reacted with 2,6-dichloro benzene acetyl chloride in the presence of a suitable solvent to form Dicloxacillin intermediate.", "Step 2: The intermediate is then reacted with sodium hydroxide solution to form Dicloxacillin sodium salt.", "Step 3: The Dicloxacillin sodium salt is further crystallized from water to obtain Dicloxacillin sodium monohydrate." ] } | |

| 13412-64-1 | |

Fórmula molecular |

C19H19Cl2N3NaO6S |

Peso molecular |

511.3 g/mol |

Nombre IUPAC |

sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C19H17Cl2N3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/t13-,14+,17-;;/m1../s1 |

Clave InChI |

QBFCIKYALGTFHK-VICXVTCVSA-N |

SMILES isomérico |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na] |

SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |

SMILES canónico |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na] |

Apariencia |

Solid powder |

| 13412-64-1 | |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

3116-76-5 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cilpen Dichloroxacillin Diclocil Dicloxaciclin Dicloxacillin Dicloxacillin Sodium Dicloxacillin, Monosodium Salt, Anhydrous Dicloxacillin, Monosodium Salt, Mono-Hydrate Dicloxacycline Dicloxsig Distaph Ditterolina Dycill Dynapen InfectoStaph Pathocil Posipen Sodium, Dicloxacillin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL](/img/structure/B1670401.png)

![Dibenz[a,h]anthracene](/img/structure/B1670416.png)